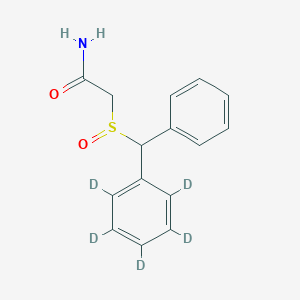

Modafinil-d5 (Mezcla de Diastereómeros)

Descripción general

Descripción

Modafinil-d5 is a mixture of diastereomers, which is a modified version of Modafinil. It is a wakefulness-promoting agent that is commonly used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. Modafinil-d5 is a drug that has been studied extensively for its potential use in scientific research.

Aplicaciones Científicas De Investigación

Síntesis de ®-Modafinil Enantioméricamente Enriquecido

Se ha informado la primera reacción de sulfoxidación organocatalítica hacia ®-modafinil (Armodafinil®) enantioméricamente enriquecido, un fármaco contra la narcolepsia . Se aplicó una serie de organocatalizadores quirales, por ejemplo, diferentes fosfatos quirales de BINOL, para la reacción de sulfoxidación .

Actividad Antiinflamatoria

Se ha descubierto que los derivados del modafinil tienen efectos antiinflamatorios en las células BV2 cultivadas . Esto se determinó midiendo la inhibición de la producción de nitritos y la expresión de iNOS y COX-2 después de la estimulación con LPS .

Tratamiento de la Narcolepsia

El modafinil, en forma racémica, es clínicamente útil en el tratamiento de la narcolepsia, un trastorno neurológico caracterizado por ataques incontrolables de somnolencia diurna .

Tratamiento de la Enfermedad de Alzheimer

El modafinil se ha utilizado experimentalmente en el tratamiento de la enfermedad de Alzheimer .

Tratamiento de la Distrofia Miotónica

El modafinil se ha utilizado experimentalmente en el tratamiento de la distrofia miotónica .

Tratamiento de la Fatiga Inducida por Esclerosis Múltiple

El modafinil se ha utilizado experimentalmente en el tratamiento de la fatiga inducida por esclerosis múltiple .

Tratamiento del Deterioro Cognitivo en la Esquizofrenia

El modafinil se ha utilizado experimentalmente en el tratamiento del deterioro cognitivo en la esquizofrenia .

Tratamiento del Trastorno por Déficit de Atención e Hiperactividad (TDAH)

El modafinil también podría ser útil para tratar el trastorno por déficit de atención e hiperactividad (TDAH)

Mecanismo De Acción

Target of Action

Modafinil-d5, like Modafinil, primarily targets the dopamine transporter (DAT) . This transporter plays a crucial role in regulating the concentrations of dopamine in the brain, which is a neurotransmitter that influences mood, motivation, and attention .

Mode of Action

Modafinil-d5 acts as a weak dopamine reuptake inhibitor . It binds competitively to the dopamine transporter, inhibiting the reuptake of dopamine . This action leads to an increase in extracellular dopamine levels . Additionally, Modafinil-d5 activates glutamatergic circuits while inhibiting GABA .

Biochemical Pathways

The increased dopamine levels stimulate dopaminergic signaling pathways, enhancing alertness and cognitive performance . Modafinil-d5 also affects several other central nervous system (CNS) systems, including GABA, glutamate, histamine, and orexin pathways . The potentiation of glutaminergic synapses on hypocretin/orexin neurons and monoaminergic systems, together with inhibitory effects on GABA, is thought to mediate the wakefulness-promoting effects of Modafinil-d5 .

Result of Action

The result of Modafinil-d5’s action is an increase in wakefulness, alertness, and cognitive performance . It displays neuroprotective and antiparkinsonian activity in a primate model of Parkinson’s disease .

Análisis Bioquímico

Biochemical Properties

Modafinil-d5 (Mixture of Diastereomers) is known to possess neuroprotective properties . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions

Cellular Effects

It is known to be involved in neurotransmission and has been linked to conditions such as depression, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation .

Molecular Mechanism

It is known to interact with adrenergic receptors and is classified as a stimulant .

Metabolic Pathways

Modafinil-d5 (Mixture of Diastereomers) is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine . Less than 10% of the dose is excreted as unchanged drug . Metabolism is largely via amide hydrolysis, with lesser contributions from cytochrome P450 (CYP)-mediated oxidative pathways .

Propiedades

IUPAC Name |

2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGHCGITMMYXAQ-DYVTXVBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)CC(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649400 | |

| Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1133712-38-5 | |

| Record name | 2-[(Phenylphenyl-2,3,4,5,6-d5-methyl)sulfinyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133712-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{Phenyl[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

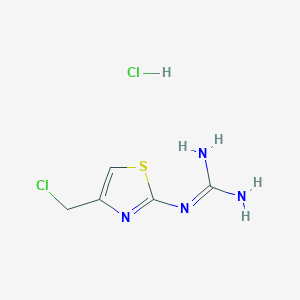

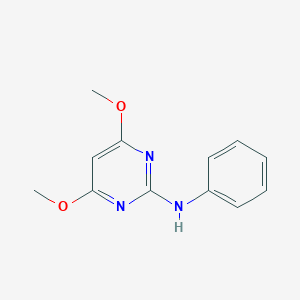

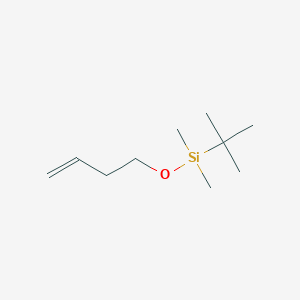

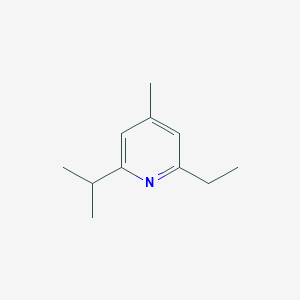

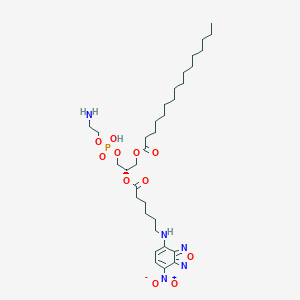

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.